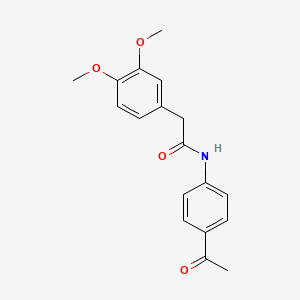

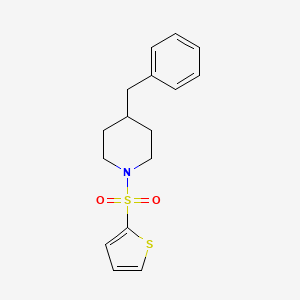

![molecular formula C19H19ClN2O4 B5502539 methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate often involves multi-step chemical processes, including the resolution of optical isomers, cyclocondensation, and nucleophilic substitution reactions. These processes are designed to introduce specific functional groups and achieve the desired molecular architecture. For instance, the synthesis of optical isomers of gastroprokinetic agents through optical resolution and amination of tosyloxy groups illustrates the complexity involved in synthesizing such compounds (Morie et al., 1994).

Molecular Structure Analysis

The molecular structure of methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate and related compounds is characterized by X-ray diffraction analysis and spectroscopic methods, providing insight into their three-dimensional conformation and electronic structure. These studies reveal the orientations of various functional groups and their interactions, such as hydrogen bonding, which significantly influence the compound's physical and chemical properties (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate derivatives is influenced by the presence of functional groups, such as amino, nitro, and ester groups. These compounds participate in various chemical reactions, including cyclocondensation, nucleophilic substitution, and hydrogen bonding interactions, which are crucial for their biological activity and the synthesis of novel derivatives (Karimian et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The arrangement of molecules in the crystal lattice and the presence of intra- and intermolecular hydrogen bonds significantly affect these properties. For example, the orientations of two side chains in methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, forming an intramolecular N—H⋯O hydrogen bond, illustrate the impact of molecular conformation on physical properties (Kimura & Hourai, 2005).

Applications De Recherche Scientifique

Synthesis and Molecular Properties

Novel Syntheses and Derivatives

Several studies have focused on synthesizing new derivatives of compounds related to methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate, highlighting their chemical synthesis, molecular docking, and structure-activity relationships. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activities, employing morpholine as a key component in the synthesis process Bektaş et al., 2010. Another example is the work by Borik and Hussein (2021), where a new derivative was synthesized to explore its biological potentials and molecular docking insights Borik & Hussein, 2021.

Biodegradable Polyesteramides

Research by Veld, Dijkstra, and Feijen (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine derivatives to create polymers with potential medical applications Veld, Dijkstra, & Feijen, 1992.

Biological Activities

Antimicrobial and Antioxidant Activities

The antimicrobial activities of synthesized compounds involving morpholine structures have been a significant focus, as demonstrated by Bektaş et al. (2010), who found some derivatives to possess moderate to good antimicrobial properties Bektaş et al., 2010.

Gastroprokinetic Activity

Kalo et al. (1995) explored the synthesis and gastroprokinetic activity of related compounds, indicating the potential therapeutic applications of such molecules in gastrointestinal disorders Kalo et al., 1995.

Photoinitiators for UV-Curable Coatings

Angiolini et al. (1997) investigated copolymeric systems with morpholine moieties for their application as photoinitiators in UV-curable pigmented coatings, showcasing the industrial applications of these compounds Angiolini et al., 1997.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 5-[(4-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-25-19(24)16-12-15(6-7-17(16)22-8-10-26-11-9-22)21-18(23)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAALSAOPIOQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

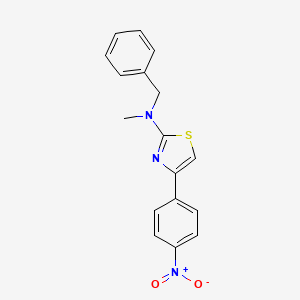

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

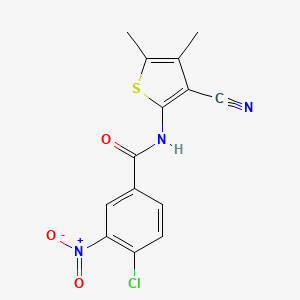

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

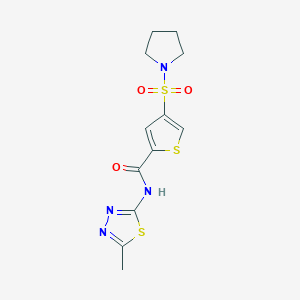

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)